molecular formula C9H13NO B2552417 (2-Methoxy-5-methylphenyl)methanamine CAS No. 7383-12-2

(2-Methoxy-5-methylphenyl)methanamine

Cat. No.: B2552417
CAS No.: 7383-12-2
M. Wt: 151.209
InChI Key: XQXMDYVBIZPDHE-UHFFFAOYSA-N
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Description

(2-Methoxy-5-methylphenyl)methanamine is an organic compound with the molecular formula C9H13NO It is a derivative of methanamine, where the phenyl ring is substituted with a methoxy group at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-methylphenyl)methanamine typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2-methoxy-5-methylbenzonitrile in the presence of a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-5-methylbenzonitrile.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxy-5-methylphenyl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It is also used in the synthesis of bioactive molecules that can modulate biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-methylphenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)methanamine
  • (5-Methylphenyl)methanamine
  • (2-Methoxy-4-methylphenyl)methanamine

Uniqueness

(2-Methoxy-5-methylphenyl)methanamine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This unique substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(2-methoxy-5-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXMDYVBIZPDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-12-2
Record name (2-methoxy-5-methylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methoxy-5-methylbenzamide was treated in the same manner as the reduction shown in Reference Example 2 and further treated with 4 M hydrogen chloride/ethyl acetate solution to obtain 2-methoxy-5-methylbenzylamine. F: 152.
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